Welcome to the BenchChem Online Store!
molecular formula C5H12N2O2S B1332412 1-(Methylsulfonyl)piperazine CAS No. 55276-43-2

1-(Methylsulfonyl)piperazine

Cat. No. B1332412
M. Wt: 164.23 g/mol
InChI Key: ZZAKLGGGMWORRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07531553B2

Procedure details

1-Boc-4-Methanesulfonyl-piperazine (10.4 g, 39.5 mmol) was dissolved in 50 mL CH2Cl2 and treated with 15 mL TFA. After stirring at RT for 18 h, the reaction was concentrated in vacuo, dissolved in 1 N HCl and extracted twice with CH2Cl2. The aqueous layer was basified to pH>12 with solid NaOH, then extracted twice with EtOAc. The EtOAc layer was washed with a mix of brine and 1N NaOH, dried over Na2SO4, filtered, and concentrated in vacuo, to yield the title compound as a clear liquid. MS (MH+)=NA; Calc'd 164.23 for C5H12N2O2S.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([S:14]([CH3:17])(=[O:16])=[O:15])[CH2:10][CH2:9]1)(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:17][S:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCN(CC1)S(=O)(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The EtOAc layer was washed with
ADDITION
Type
ADDITION
Details
a mix of brine and 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.